

Comprehensive Purity Analysis Guide: 4-Methoxy-4-vinyltetrahydro-2H-pyran

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Compound of Interest

Compound Name: 4-Methoxy-4-vinyltetrahydro-2h-pyran

CAS No.: 761411-16-9

Cat. No.: B3153579

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Executive Summary

4-Methoxy-4-vinyltetrahydro-2H-pyran is a critical chiral intermediate, notably utilized in the synthesis of Bcl-2 inhibitors (e.g., Venetoclax analogs). Its structural features—a tetrahydropyran ring bearing a quaternary center with both a vinyl and a methoxy group—present unique analytical challenges. The molecule lacks a strong UV chromophore, making standard HPLC-UV analysis suboptimal. Furthermore, while the tertiary ether linkage is relatively stable, the vinyl group introduces potential reactivity (polymerization/oxidation) that must be monitored.

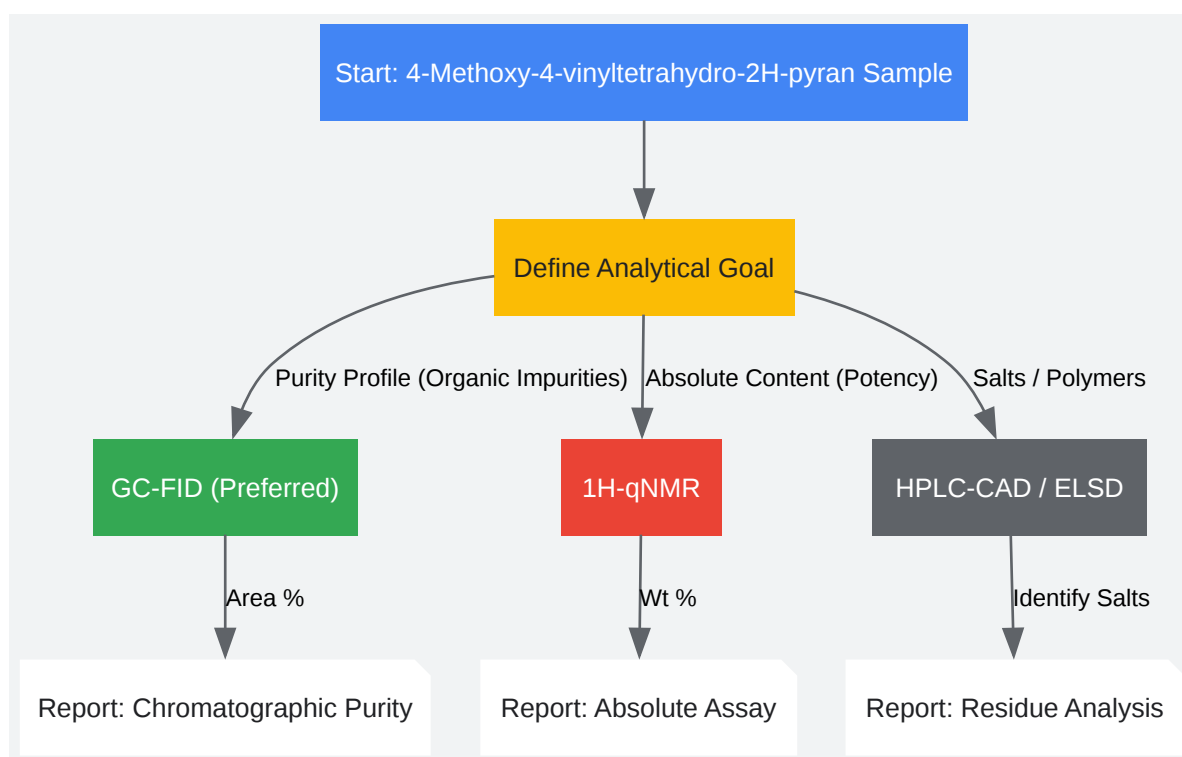
This guide outlines a multi-modal analytical strategy prioritizing Gas Chromatography (GC-FID) for volatile impurity profiling and Quantitative NMR (qNMR) for absolute potency determination.

Part 1: Strategic Analysis Framework

The selection of an analytical technique for this compound is dictated by its physicochemical properties: volatility, lack of UV absorbance, and structural complexity.

Analytical Decision Matrix

- Primary Purity (Area %): GC-FID is the gold standard due to the compound's volatility and the universality of Flame Ionization Detection (FID) for carbon-containing molecules.
- Absolute Assay (Weight %): qNMR is required. Standard chromatographic standards are often unavailable or of uncertain purity; qNMR eliminates the need for a compound-specific reference standard.
- Non-Volatile Impurities: HPLC with Charged Aerosol Detection (CAD) or Refractive Index (RI) is necessary only if inorganic salts or high-molecular-weight polymers are suspected.



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Figure 1: Decision tree for selecting the appropriate analytical technique based on the specific quality attribute required.

Part 2: Gas Chromatography (GC-FID) – The Purity Workhorse

Expert Insight: Because **4-Methoxy-4-vinyltetrahydro-2H-pyran** lacks a conjugated system, its response factor in UV detection is negligible. GC-FID is the superior choice for purity profiling because the FID response is proportional to carbon mass, providing a more accurate "Area %" representation of impurities without requiring relative response factors (RRFs) for every unknown.

Method Development Logic

- **Column Selection:** A mid-polarity column (e.g., 6% cyanopropyl-phenyl) is recommended to separate the target ether from potential alcohol precursors (4-vinyltetrahydro-2H-pyran-4-ol) and non-polar solvents (hexanes).
- **Inlet Conditions:** Split injection is crucial to prevent column overload and ensure sharp peak shapes for the quaternary ether.

Detailed Protocol

Parameter	Setting / Specification
Instrument	GC with Flame Ionization Detector (FID)
Column	DB-624 or VF-624ms (30 m × 0.32 mm × 1.8 μm)
Carrier Gas	Helium @ 1.5 mL/min (Constant Flow)
Inlet	Split Mode (20:1), 220°C
Detector	FID @ 250°C; H2 (30 mL/min), Air (300 mL/min)
Oven Program	40°C (hold 2 min) → 10°C/min → 240°C (hold 5 min)
Sample Prep	Dilute 10 mg sample in 1 mL Acetonitrile or Methanol.

Self-Validating Check:

- **System Suitability:** Inject a blank solvent. Ensure no ghost peaks exist at the retention time of the main peak.

- Resolution: If the precursor (alcohol) is present, it should elute after the ether on a DB-624 column due to hydrogen bonding with the stationary phase.

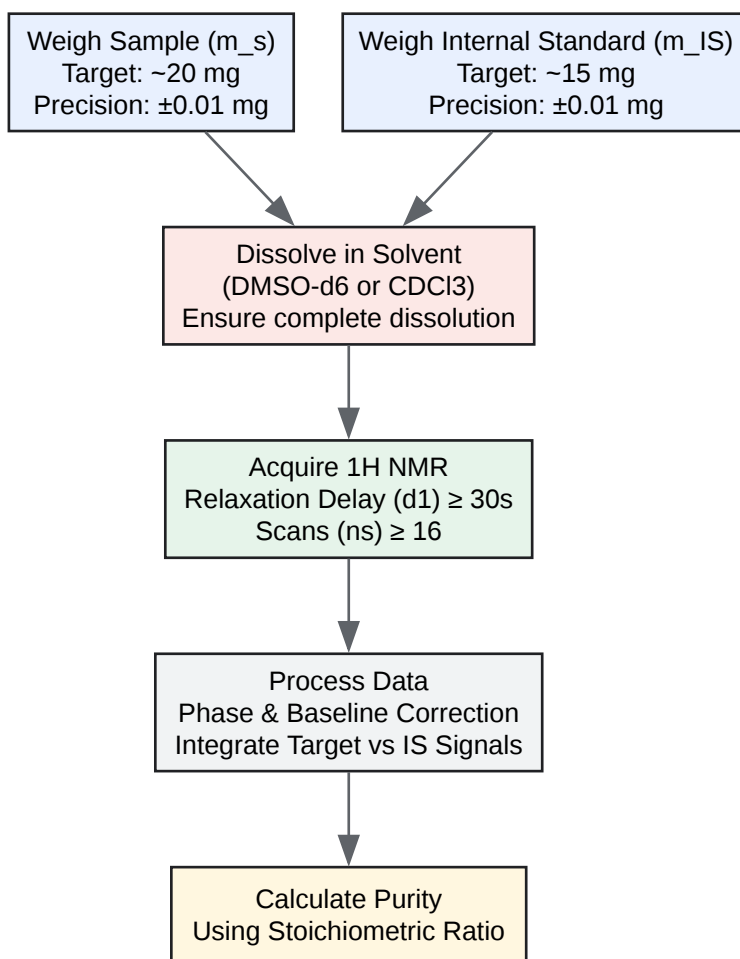
Part 3: Quantitative NMR (qNMR) – The Absolute Truth

Expert Insight: For early-stage intermediates where a certified reference standard (CRS) is unavailable, qNMR is the only method to determine "Assay" (mass balance). It distinguishes between the target molecule and inorganic salts or residual solvents that GC misses.

Internal Standard Selection

- Criteria: The standard must be non-volatile, non-hygroscopic, and have signals that do not overlap with the pyran ring protons (3.5–3.8 ppm) or vinyl protons (5.0–6.0 ppm).
- Recommendation: Benzyl Benzoate or 1,3,5-Trimethoxybenzene. Both provide sharp aromatic signals distinct from the aliphatic/vinyl region of the analyte.

qNMR Workflow



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Figure 2: Step-by-step workflow for high-precision qNMR analysis.

Calculation

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- $I_{\text{sample}}/I_{\text{std}}$: Integral ratio.
- N: Number of protons (e.g., Vinyl terminal protons = 2).
- M: Molar mass.
- m: Mass weighed.[3]

- Pstd: Purity of internal standard.

Part 4: Comparative Analysis of Techniques

The following table contrasts the performance of the proposed methods for this specific pyran derivative.

Feature	GC-FID	qNMR	HPLC-UV (210 nm)
Primary Use	Volatile Impurity Profiling	Absolute Assay (Potency)	Not Recommended
Specificity	High (Separates isomers)	Very High (Structural ID)	Low (Solvent interference)
Sensitivity (LOD)	< 0.05%	~ 0.5%	Poor (Weak chromophore)
Sample Size	~1 mg	~20 mg	~1 mg
Cost per Run	Low	High (Deuterated solvents)	Medium
Limitations	Thermal degradation risk (low)	Lower throughput	Poor detection of target

References

- Source: Google Patents (US20120108590A1). Identifies **4-methoxy-4-vinyltetrahydro-2H-pyran** as "Compound 234B", an intermediate in the synthesis of Bcl-2 inhibitors.
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- To cite this document: BenchChem. [Comprehensive Purity Analysis Guide: 4-Methoxy-4-vinyltetrahydro-2H-pyran]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b3153579/docs#comprehensive-purity-analysis-guide-4-methoxy-4-vinyltetrahydro-2h-pyran>]

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